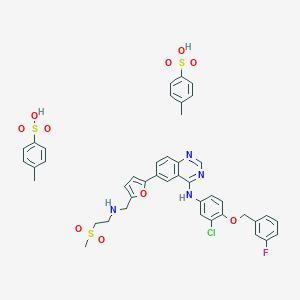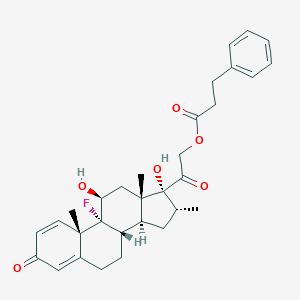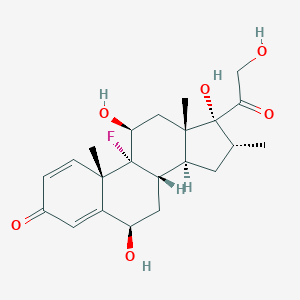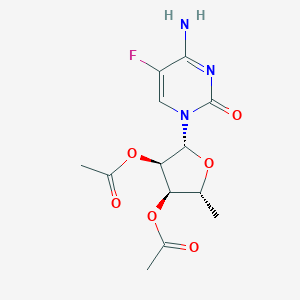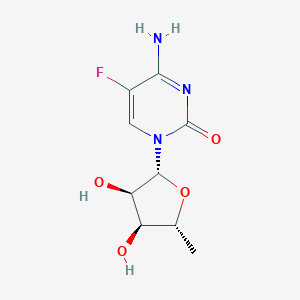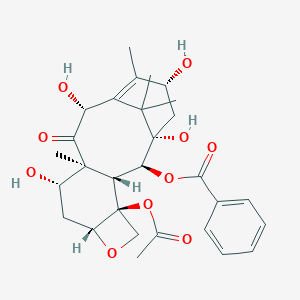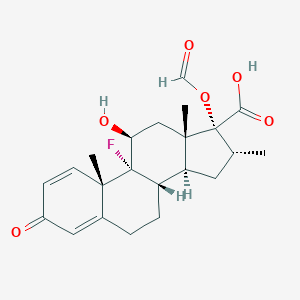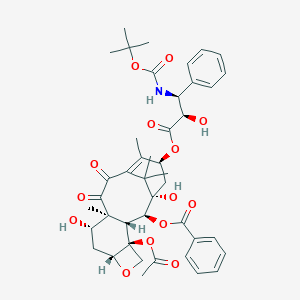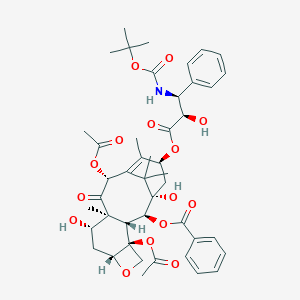
Docétaxel
Vue d'ensemble
Description
Le docétaxel est un médicament de chimiothérapie utilisé pour traiter divers types de cancer, notamment le cancer du sein, le cancer de la tête et du cou, le cancer de l’estomac, le cancer de la prostate et le cancer du poumon non à petites cellules . Il appartient à la famille des taxanes et agit en perturbant la fonction normale des microtubules, ce qui arrête la division cellulaire . Le this compound a été breveté en 1986 et approuvé pour un usage médical en 1995 . Il est disponible sous forme de médicament générique et figure sur la Liste des médicaments essentiels de l’Organisation mondiale de la santé .
Applications De Recherche Scientifique
Docetaxel has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for the treatment of various cancers . In chemistry, docetaxel is studied for its unique chemical properties and reactions . In biology, it is used to study the mechanisms of cell division and apoptosis . In industry, docetaxel-loaded nanoplatforms are being developed for targeted drug delivery and controlled release, enhancing the efficacy and reducing the side effects of chemotherapy .
Mécanisme D'action
Le docétaxel exerce ses effets en favorisant l’assemblage des microtubules à partir de dimères de tubuline et en inhibant leur dépolymérisation . Cette stabilisation des microtubules perturbe la fonction normale du cytosquelette, ce qui conduit à l’inhibition de la division cellulaire et à l’induction de l’apoptose . Le this compound conduit également à la phosphorylation de l’oncoprotéine bcl-2, ce qui favorise davantage l’apoptose dans les cellules cancéreuses .
Analyse Biochimique
Biochemical Properties
Docetaxel reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . Compared to paclitaxel, Docetaxel is two times more potent as an inhibitor of microtubule depolymerization . Docetaxel binds to microtubules but does not interact with dimeric tubulin .
Cellular Effects
Docetaxel has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing Docetaxel treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects . It disrupts the normal function of microtubules and thereby stops cell division .
Molecular Mechanism
Docetaxel works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of Docetaxel are also severalfold greater than paclitaxel in vitro and in tumor xenografts .
Temporal Effects in Laboratory Settings
Traditionally limited by poor solubility and significant side effects, Docetaxel’s therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .
Dosage Effects in Animal Models
In animal models, Docetaxel has been administered at a dosage of 1 mg/kg on alternate days, as determined by a preliminary experiment . Significant arthritis index and knee joint circumference decrease were observed in the Docetaxel group .
Metabolic Pathways
Docetaxel is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, Docetaxel is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .
Transport and Distribution
The intersection of nanotechnology and pharmacology has revolutionized the delivery and efficacy of chemotherapeutic agents, notably Docetaxel . Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion .
Subcellular Localization
The effects of Docetaxel treatment on the expression and subcellular localization of ABC superfamily proteins have been studied . Docetaxel treatment changes the expression level or subcellular localization of ABCB1, ABCC1, and ABCG2 .
Méthodes De Préparation
Le docétaxel est une molécule diterpénoïde complexe et un analogue semi-synthétique du paclitaxel . La préparation du this compound implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante est la semi-synthèse à partir de la 10-désacétylbaccatine III, un composé naturel extrait des aiguilles de l’if commun (Taxus baccata) . La synthèse implique plusieurs étapes, notamment la protection et la déprotection de groupes fonctionnels, l’estérification et l’oxydation sélective . Les méthodes de production industrielle utilisent souvent des polymères hydrophiles et des tensioactifs pour améliorer la solubilité et la biodisponibilité du this compound .
Analyse Des Réactions Chimiques
Le docétaxel subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent le laurylsulfate de sodium, l’Eudragit L100 et d’autres polymères hydrophiles . Les principaux produits formés à partir de ces réactions sont généralement des formes plus solubles et plus biodisponibles de this compound . Par exemple, la formation de complexes d’inclusion avec des β-cyclodextrines modifiées par des alkylènediamines améliore considérablement la solubilité et l’activité biologique du this compound .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, il est utilisé comme agent chimiothérapeutique pour le traitement de divers cancers . En chimie, le this compound est étudié pour ses propriétés chimiques et ses réactions uniques . En biologie, il est utilisé pour étudier les mécanismes de la division cellulaire et de l’apoptose . Dans l’industrie, des nanoplatformes chargées de this compound sont en cours de développement pour l’administration ciblée de médicaments et la libération contrôlée, ce qui améliore l’efficacité et réduit les effets secondaires de la chimiothérapie .
Comparaison Avec Des Composés Similaires
Le docétaxel est similaire au paclitaxel, un autre membre de la famille des taxanes utilisé en chimiothérapie . Les deux composés agissent en stabilisant les microtubules et en inhibant la division cellulaire . Le this compound est plus puissant que le paclitaxel comme inhibiteur de la dépolymérisation des microtubules . D’autres composés similaires incluent le cabazitaxel et le larotaxel, qui appartiennent également à la famille des taxanes et ont des mécanismes d’action similaires . Le this compound est unique en raison de sa plus grande affinité pour les microtubules et de sa capacité à surmonter certaines formes de résistance aux médicaments observées avec le paclitaxel .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYAXKYCOBYOJ-OAGWZNDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925105 | |
| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125354-16-7 | |
| Record name | N-Debenzoyl-N-(tert-butoxycarbonyl)taxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


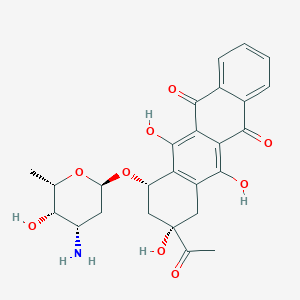
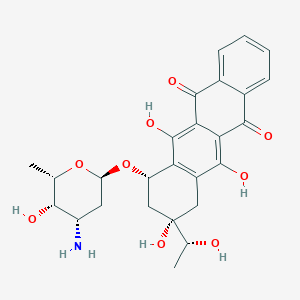
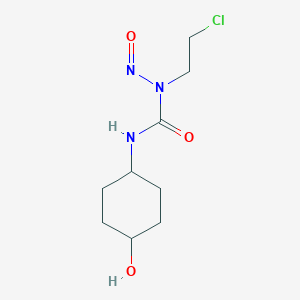
![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)
